4-Chloro-2-ethyl-5-fluoro-6-methylpyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
1488852-88-5 |
|---|---|
Molecular Formula |
C7H8ClFN2 |
Molecular Weight |
174.60 g/mol |
IUPAC Name |
4-chloro-2-ethyl-5-fluoro-6-methylpyrimidine |
InChI |
InChI=1S/C7H8ClFN2/c1-3-5-10-4(2)6(9)7(8)11-5/h3H2,1-2H3 |
InChI Key |
OGYIPDXAQQKMJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C(=N1)Cl)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-ethyl-5-fluoro-6-methylpyrimidine typically involves the reaction of appropriate substituted pyrimidine precursors with reagents that introduce the chlorine, ethyl, fluorine, and methyl groups. One common method involves the chlorination of 2-ethyl-5-fluoro-6-methylpyrimidine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-ethyl-5-fluoro-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products may include 4-amino-2-ethyl-5-fluoro-6-methylpyrimidine, 4-thio-2-ethyl-5-fluoro-6-methylpyrimidine, etc.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Scientific Research Applications
4-Chloro-2-ethyl-5-fluoro-6-methylpyrimidine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethyl-5-fluoro-6-methylpyrimidine depends on its specific application. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby affecting cellular processes. The presence of chlorine, ethyl, fluorine, and methyl groups can influence its binding affinity and specificity for molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations and Similarity Scores
Key structural analogs and their similarity scores (calculated using molecular descriptors) are summarized below:
| Compound Name | Substituents (Position) | Similarity Score | Key Differences vs. Target Compound |
|---|---|---|---|
| 4-Chloro-2-ethoxy-5-fluoropyrimidine | 2-ethoxy, 4-Cl, 5-F | 0.94 | Ethoxy vs. ethyl at position 2 |
| 4-Chloro-5-fluoro-2-(methoxymethyl)pyrimidine | 2-methoxymethyl, 4-Cl, 5-F | 0.72 | Methoxymethyl at position 2 |
| 2-Chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine | 2-Cl, 5-F, 6-methyl, 4-NH-o-tolyl | N/A | Chloro at position 2; aromatic amine at 4 |
| 4-Chloro-5-methyl-6-(2-methylpyridin-3-yloxy)pyrimidine | 4-Cl, 5-methyl, 6-pyridin-3-yloxy | N/A | Bulky pyridinyloxy at position 6 |
Key Observations :
- Ethyl vs. Ethoxy (Position 2) : The ethoxy group in 4-Chloro-2-ethoxy-5-fluoropyrimidine introduces polarity, reducing lipophilicity compared to the ethyl group in the target compound .
- Chloro at Position 2 : In 2-Chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine, the chloro group at position 2 shifts electronic effects, modifying reactivity in substitution reactions .
Physicochemical Properties
| Property | Target Compound | 4-Chloro-2-ethoxy-5-fluoropyrimidine | 4-Chloro-5-fluoro-2-(methoxymethyl)pyrimidine |
|---|---|---|---|
| Molecular Formula | C₇H₇ClFN₂ | C₆H₅ClFNO₂ | C₆H₆ClFN₂O |
| Molar Mass (g/mol) | ~188.6 | ~193.6 | ~176.6 |
| LogP (Predicted) | ~2.5 | ~1.8 | ~1.2 |
| Solubility | Low (lipophilic) | Moderate (polar ethoxy) | Higher (polar methoxymethyl) |
Notes:
- The ethyl group in the target compound enhances lipophilicity (LogP ~2.5), favoring membrane permeability in drug design.
- Polar substituents (e.g., methoxymethyl) improve aqueous solubility but reduce bioavailability .
Biological Activity
4-Chloro-2-ethyl-5-fluoro-6-methylpyrimidine is a pyrimidine derivative that has garnered attention due to its significant biological activity. This compound is structurally similar to other biologically active pyrimidines, which enhances its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure includes a chloro group, a fluoro group, and an ethyl side chain, which contribute to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effective inhibition of growth. The minimum inhibitory concentration (MIC) values for several strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
| Bacillus subtilis | 60 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Antiviral Activity
In addition to antibacterial properties, this compound has shown antiviral activity. Studies have demonstrated its effectiveness against certain viral infections, particularly those resistant to standard treatments. The compound's mechanism involves interference with viral replication processes.
Anticancer Potential
Recent investigations into the anticancer properties of this compound have revealed promising results. In vitro assays indicated that the compound can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
These findings suggest that this pyrimidine derivative could be explored further as a potential anticancer drug.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to cellular receptors, altering signal transduction pathways that lead to apoptosis in cancer cells.
- DNA Interaction : Preliminary studies suggest potential binding to DNA, disrupting replication and transcription processes.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound. The study found that this compound exhibited superior activity against resistant bacterial strains compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent .
Investigation of Anticancer Effects
In another study focusing on the anticancer effects of pyrimidine derivatives, researchers observed that treatment with this compound led to significant reductions in tumor size in xenograft models of breast cancer. The study concluded that the compound's mechanism likely involves induction of apoptosis through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Chloro-2-ethyl-5-fluoro-6-methylpyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation and alkylation steps. For example, highlights nucleophilic substitution at the 4-chloro position with ethyl or methyl groups under controlled temperatures (50–80°C). describes a metal-free approach using β-CF₃-aryl ketones, achieving yields >80% under mild conditions (room temperature, 12–24 hours). Key factors include solvent polarity (e.g., DMF vs. THF), catalyst selection (e.g., K₂CO₃ for deprotonation), and stoichiometric ratios of reagents to minimize byproducts .
Q. What spectroscopic and crystallographic methods validate the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹⁹F NMR confirm substituent positions (e.g., fluorine at C5 and chlorine at C4 via coupling patterns) .
- X-ray Crystallography : Single-crystal studies (e.g., ) resolve bond lengths and dihedral angles, critical for confirming steric effects of ethyl/methyl groups. For example, ethyl groups may introduce torsional strain (73.5° dihedral angle relative to the pyrimidine plane) .
Q. How are preliminary biological activities assessed for pyrimidine derivatives like this compound?
- Methodological Answer : Initial screening involves in vitro assays:
- Antimicrobial Activity : Disc diffusion tests against Gram-positive/negative bacteria (e.g., uses MIC values).
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or polymerases, with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational docking studies predict the binding affinity of this compound to biological targets?
- Methodological Answer : Tools like GOLD (Genetic Optimisation for Ligand Docking) simulate ligand-receptor interactions. Key steps:
Protein Preparation : Remove water molecules except those in active sites .
Ligand Flexibility : Account for rotational bonds in the ethyl/fluoro groups.
Scoring Functions : Evaluate hydrogen bonds (e.g., fluorine’s electronegativity) and hydrophobic contacts (methyl/ethyl groups). reports 71% accuracy in predicting binding modes .
Q. How do structural modifications (e.g., chloro vs. amino substituents) alter bioactivity in pyrimidine derivatives?
- Methodological Answer : Comparative analysis of analogs (’s table):
| Compound | Substituents | Bioactivity |
|---|---|---|
| 4-Chloro-5-fluoro-2-methyl | Methyl at C2, Cl at C4 | Antiviral (IC₅₀: 1.2 µM) |
| 2-Amino-4-chloro-5-fluoro | Amino at C2 | Enhanced kinase inhibition |
| Chloro groups increase electrophilicity for nucleophilic attack, while amino groups enable hydrogen bonding with targets . |
Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Assay Standardization : Control variables like cell line viability (e.g., HEK293 vs. HeLa) and buffer pH.
- Structural Reanalysis : Verify purity via HPLC and confirm stereochemistry (e.g., unintended racemization during synthesis) .
- Meta-Analysis : Compare datasets using tools like Prism to identify outliers or concentration-dependent effects .
Q. What strategies optimize the synthesis of this compound for scale-up?
- Methodological Answer :
- Flow Chemistry : Reduces reaction time and improves heat dissipation ( ’s 24-hour batch process vs. 2-hour flow setup).
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
- Catalyst Recycling : Use immobilized palladium catalysts for Suzuki couplings, achieving >90% recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
